molecular formula C25H31F2N5O2 B2891026 N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922121-03-7

N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2891026
CAS No.: 922121-03-7
M. Wt: 471.553
InChI Key: BVOFNVLIOWXZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31F2N5O2 and its molecular weight is 471.553. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activities

Research on compounds with similar structural features, such as temafloxacin hydrochloride, a potent antibacterial agent within the 4-pyridone-3-carboxylic acid class, highlights the significance of such chemicals in developing broad-spectrum antimicrobial agents. The synthesis and testing of enantiomers for their antibacterial activities have shown minor differences in in vivo activities but similar pharmacological profiles (Chu et al., 1991).

Spectrofluorimetric Assay Applications

A spectrofluorimetric assay for temafloxacin in pharmaceutical formulations and serum demonstrates the utility of related compounds in analytical chemistry for drug concentration determination. This method involves fluorescence emission measurements, showing the application of such compounds in precise and sensitive analytical methodologies (Farina et al., 1991).

Anticancer Agent Synthesis

The synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure for anticancer agent discovery exemplifies the potential therapeutic applications. These compounds have shown moderate to high levels of antitumor activities against various cancer cell lines, indicating the promise of related chemical structures in oncology (Fang et al., 2016).

Corrosion Inhibition

The study on 8-hydroxyquinoline analogs as corrosion inhibitors for steel in hydrochloric acid solutions reveals the application of such compounds in materials science. The synthesis, identification, and evaluation of these inhibitors demonstrate their effectiveness in protecting metals from corrosion, showcasing the versatility of related compounds beyond biomedical applications (About et al., 2020).

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F2N5O2/c1-30-10-12-32(13-11-30)23(18-5-8-22-17(14-18)4-3-9-31(22)2)16-28-24(33)25(34)29-21-15-19(26)6-7-20(21)27/h5-8,14-15,23H,3-4,9-13,16H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOFNVLIOWXZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.